molecular formula C9H10O2 B181625 4-Ethylbenzoic acid CAS No. 619-64-7

4-Ethylbenzoic acid

Cat. No. B181625
CAS RN: 619-64-7
M. Wt: 150.17 g/mol
InChI Key: ZQVKTHRQIXSMGY-UHFFFAOYSA-N
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Description

4-Ethylbenzoic acid is a member of benzoic acids . It has various applications such as being used as an intermediate in the production of pesticide insecticides, including tebufenozide and methoxyfenozide, as well as an initiator of carbon nanotube materials . It reacts with lanthanum nitrate in aqueous solution to yield the polymer catena-poly[[aqua(4-ethylbenzoic acid-κO)lanthanum(III)]-tri-μ-4-ethylbenzoato] .


Synthesis Analysis

The synthesis of 4-Ethylbenzoic acid involves adding ethylbenzene and trichloroacetaldehyde in the reaction kettle. Anhydrous aluminum trichloride is added in batches at 0 °C. The mixture is stirred and reacted at -10 0 °C for 2 hours after the addition. Dilute hydrochloric acid is then added to the mixed solution to decompose the remaining aluminum trichloride .


Molecular Structure Analysis

The molecular structure of 4-Ethylbenzoic acid can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

4-Ethylbenzoic acid reacts with lanthanum nitrate in aqueous solution to yield the polymer catena-poly[[aqua(4-ethylbenzoic acid-κO)lanthanum(III)]-tri-μ-4-ethylbenzoato] .


Physical And Chemical Properties Analysis

4-Ethylbenzoic acid is a white to beige powder with a melting point of 112-113℃. It is not soluble in water, but can be dissolved in benzene and toluene . More detailed physical and chemical properties can be found in databases like PubChem and ChemSpider .

Scientific Research Applications

  • Pesticide Production

    • Field : Agriculture and Chemistry
    • Application : 4-Ethylbenzoic acid is used as an intermediate in the production of pesticide insecticides, including tebufenozide and methoxyfenozide .
    • Results : The outcomes of this application are the production of effective pesticides for agricultural use .
  • Carbon Nanotube Materials

    • Field : Material Science
    • Application : 4-Ethylbenzoic acid is used as an initiator of carbon nanotube materials .
    • Results : The outcomes of this application are the production of carbon nanotube materials .
  • Liquid Crystal Production

    • Field : Material Science and Electronics
    • Application : 4-Ethylbenzoic acid can also be used as an intermediate in the production of liquid crystals .
    • Results : The outcomes of this application are the production of liquid crystals, which have applications in various electronic devices .
  • Functionalization of Graphite

    • Field : Material Science
    • Application : 4-Ethylbenzoic acid was used to functionalize the edge of “pristine” graphite .
    • Method : This was done in the presence of polyphosphoric acid/phosphorus pentoxide .
  • Synthesis of Ethyl 4-Vinyl-α-Cyano-β-Phenylcinnamate

    • Field : Organic Chemistry
    • Application : 4-Ethylbenzoic acid was used in the synthesis of ethyl 4-vinyl-α-cyano-β-phenylcinnamate .
  • Thermochemistry Research

    • Field : Physical Chemistry
    • Application : 4-Ethylbenzoic acid is used in thermochemistry research .
  • Pharmaceutical Intermediates

    • Field : Pharmaceutical Chemistry
    • Application : 4-Ethylbenzoic acid is used as an intermediate in the synthesis of various pharmaceutical compounds .
  • Polymer Research

    • Field : Polymer Science
    • Application : 4-Ethylbenzoic acid is used in polymer research, particularly in the study of polyesters .

Safety And Hazards

4-Ethylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Relevant Papers

One relevant paper discusses the syntheses, characterization, luminescence, and thermal decomposition mechanism of four lanthanide complexes with 4-ethylbenzoic acid and terpyridine . This paper could provide more insights into the properties and potential applications of 4-Ethylbenzoic acid.

properties

IUPAC Name

4-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVKTHRQIXSMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073212
Record name Benzoic acid, 4-ethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Ethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Ethylbenzoic acid

CAS RN

619-64-7
Record name 4-Ethylbenzoic acid
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Record name 4-Ethylbenzoic acid
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Record name 619-64-7
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Record name Benzoic acid, 4-ethyl-
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Record name 4-ethylbenzoic acid
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Record name 4-ETHYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TKM8P0G6R
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Record name 4-Ethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112 - 113 °C
Record name 4-Ethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
679
Citations
HM Ye, N Ren, JJ Zhang, SJ Sun… - New Journal of Chemistry, 2010 - pubs.rsc.org
A series of lanthanide complexes with the 4-ethylbenzoic acid ligand (4-eba), [Ln(4-eba)3(phen)]2 (Ln = Nd (1), Sm (2), Eu (3), Tb (4), Dy (5) and Ho (6); phen = 1,10-phenanthroline), …
Number of citations: 56 pubs.rsc.org
PP Shen, MM Zhu, N Ren, JJ Zhang… - Applied …, 2017 - Wiley Online Library
… In this paper, 4-ethylbenzoic acid (4-EBAH) as the main ligands, 5,5′-dimethy-2,2′-… Ln = Eu(4); 4-EBA =4-ethylbenzoate, 4-EBAH = 4-ethylbenzoic acid). The Ln(III) ions have a typical …
Number of citations: 10 onlinelibrary.wiley.com
JX Huo, Y Wang, DH Zhang, N Ren… - Journal of Thermal …, 2016 - Springer
… In this report, we have synthesized four complexes with 4-ethylbenzoic acid and 2,2′:6′,2′′-terpyridine. The complexes were measured by series of elementary methods. What’s …
Number of citations: 9 link.springer.com
AC Sunil, BCB Bezuidenhoudt… - … Section E: Structure …, 2008 - scripts.iucr.org
… The complex [Cu 2 (C 9 H 10 O 2 ) 4 (C 9 H 11 O 2 ) 2 ] was prepared by heating 4-ethylbenzoic acid (1.77 g, 11.81 mmol), copper carbonate (0.74 g, 3.34 mmol) and magnesium oxide (…
Number of citations: 3 scripts.iucr.org
J Yang, J Li, Q Wang - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
The reaction of lanthanum nitrate and 4-ethylbenzoic acid (EBAH) in aqueous solution yielded the title polymer, [La(C9H9O2)3(C9H10O2)(H2O)]n. The asymmetric unit contains one …
Number of citations: 3 scripts.iucr.org
MJS Monte, ARRP Almeida, MAVR da Silva - The Journal of Chemical …, 2004 - Elsevier
… acid, between 319.68 K and 337.33 K, 4-ethylbenzoic acid, between 321.17 K and 335.25 K, … However for 4-ethylbenzoic acid the enthalpy of sublimation value calculated in the present …
Number of citations: 45 www.sciencedirect.com
C Price, D Lincoln - Journal of the American Chemical Society, 1950 - ACS Publications
… 3Nitro-4-ethylbenzoic acid so obtained1 (90.5%) melted at 157.5-158.3 (lit.,8 155-156), the /-butyl analog (… 3-Amino-4-ethylbenzoic acid was obtained in 73% yield, m. p. 149.4-149.7. …
Number of citations: 4 pubs.acs.org
Y Sumida, O Vogl - Polymer Journal, 1981 - nature.com
… A ESTRACT: Ethyl 4-vinyl-2-cyano-f-phenylcinnamate was prepared by a five step synthesis from 4-ethylbenzoic acid in an overall yield of 20%. The acid chloride of 4-ethylbenzoic acid …
Number of citations: 17 www.nature.com
배상임, 최은경, 백종범 - 한국고분자학회학술대회연구논문초록집, 2009 - cheric.org
Graphite has attracted attention due to its potential applications. Although graphite is the stacks of graphene layers with weaker van der Waals forces, it is difficult to be exfoliated to yield …
Number of citations: 2 www.cheric.org
R Świercz, K Rydzyński, W Wesołowski - Toxicology Letters, 1996 - infona.pl
… Four metabolites were identified: 4-ethylbenzoic acid (main metabolite), 4-… After repeated 5-day exposure substantial amounts of 4-ethylbenzoic acid were still found in urine 48 hours …
Number of citations: 2 www.infona.pl

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